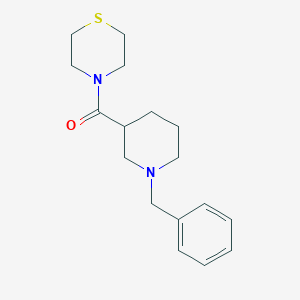![molecular formula C22H31N5O B6474307 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 2640846-28-0](/img/structure/B6474307.png)
2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Compounds with structures similar to “2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methyl-6-(pyrrolidin-1-yl)pyrimidine” often contain a piperazine moiety . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .
Synthesis Analysis
The synthesis of similar compounds often involves a multi-step protocol . For example, a novel compound with a structure similar to the one you’re interested in was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds is often assigned by HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the use of a Mannich reaction .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds are often determined by techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Mécanisme D'action
Target of Action
Similar compounds with a piperazine moiety have been found in a variety of biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . These compounds often exhibit high specific affinity for certain receptors, such as the histamine H1 receptor .
Mode of Action
Compounds with similar structures have been shown to inhibit enzymes such as acetylcholinesterase (ache) and butyrylcholinesterase (buche) . These enzymes are involved in the hydrolysis of acetylcholine, a neurotransmitter, and their inhibition can lead to increased levels of acetylcholine.
Biochemical Pathways
Similar compounds have been shown to affect the cholinergic transmission, which is crucial for cognitive functions . By inhibiting AChE and BuChE, these compounds can potentially increase the levels of acetylcholine, thereby affecting the cholinergic transmission pathway.
Pharmacokinetics
It is known that the piperazine moiety, which is present in this compound, can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds have been shown to exhibit inhibitory activities against certain enzymes, leading to potential therapeutic effects .
Orientations Futures
The future directions for research on similar compounds often involve further exploration of their biological activity and potential therapeutic applications. For example, some compounds with a piperazine moiety have shown promising neuroprotective and anti-inflammatory properties, suggesting potential applications in the treatment of neurodegenerative diseases .
Propriétés
IUPAC Name |
2-[4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N5O/c1-18-17-21(26-10-3-4-11-26)24-22(23-18)27-15-13-25(14-16-27)12-9-19-5-7-20(28-2)8-6-19/h5-8,17H,3-4,9-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCCRSFXMUUKAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)CCC3=CC=C(C=C3)OC)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6474241.png)
![2-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B6474247.png)
![2-{4-[6-(morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6474248.png)
![4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]-2-methylpyridine](/img/structure/B6474249.png)
![3-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B6474253.png)
![4,6-difluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474257.png)
![2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinoxaline](/img/structure/B6474263.png)
![2-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B6474266.png)
![1-{[1-(2,5-dimethylbenzoyl)azetidin-3-yl]methyl}-2-methyl-1H-imidazole](/img/structure/B6474268.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-4-[2-(cyclohex-1-en-1-yl)ethyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6474273.png)
![4-{[1-(cyclopropanesulfonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B6474276.png)
![4-{1-[(2-fluorophenyl)methyl]piperidine-3-carbonyl}thiomorpholine](/img/structure/B6474289.png)
![4-(2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine](/img/structure/B6474315.png)
